molecular formula C23H31NO4S2 B12132171 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B12132171
M. Wt: 449.6 g/mol
InChI Key: RXXVJRIITWJGQC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a heptyloxy group, a thiophen-2-ylmethyl group, and a dioxidotetrahydrothiophenyl group

Properties

Molecular Formula

C23H31NO4S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-heptoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C23H31NO4S2/c1-2-3-4-5-6-14-28-21-11-9-19(10-12-21)23(25)24(17-22-8-7-15-29-22)20-13-16-30(26,27)18-20/h7-12,15,20H,2-6,13-14,16-18H2,1H3

InChI Key

RXXVJRIITWJGQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(heptyloxy)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Thiophen-2-ylmethyl Group: This step might involve the alkylation of the benzamide with thiophen-2-ylmethyl halide in the presence of a base.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: The final step could involve the oxidation of a tetrahydrothiophenyl group to introduce the dioxidotetrahydrothiophenyl moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-ylmethyl)benzamides: Compounds with similar thiophen-2-ylmethyl substitution.

    4-(heptyloxy)benzamides: Compounds with similar heptyloxy substitution.

    Dioxidotetrahydrothiophenyl derivatives: Compounds with similar dioxidotetrahydrothiophenyl groups.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness might translate to specific biological activity, making it a compound of interest for further research and development.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(thiophen-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H27NO4S2
  • Molecular Weight : 405.57 g/mol
  • CAS Number : 937-54-2

Structural Features

The compound features a tetrahydrothiophene ring, which is known for its ability to interact with biological targets. The heptyloxy group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections. For instance, derivatives with thiophene moieties have been reported to inhibit herpes simplex virus propagation by over 90% at certain concentrations .
  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides and has implications in cancer therapy .
  • Antimicrobial Properties : The presence of sulfur in the structure suggests potential antimicrobial activity, as many sulfur-containing compounds exhibit such properties.

Table 1: Summary of Biological Assays

Assay TypeCompound ConcentrationEfficacy (%)Reference
Antiviral (HSV)50 µg94.7
HPPD InhibitionIC50 = 10 nM>36-fold
Antimicrobial ActivityVariableNot specifiedGeneral Findings

Case Study 1: Antiviral Efficacy

In a study examining the antiviral activity of compounds similar to this compound, it was found that certain derivatives could inhibit viral replication significantly. Compounds were tested against herpes simplex virus type 1 (HSV-1), showing inhibition rates exceeding those of standard antiviral drugs like Acyclovir .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of HPPD by related compounds. The study demonstrated that specific structural modifications led to enhanced inhibitory activity, suggesting that this compound could be a candidate for further development in herbicide applications or cancer treatment strategies .

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